BenchChemオンラインストアへようこそ!

Desmethyl Erlotinib

EGFR Inhibition Pharmacokinetics Active Metabolite

Source Desmethyl Erlotinib (OSI-420), the pharmacologically active O-demethylated metabolite of erlotinib. Circulating at ~30% AUC of parent with >5-fold higher clearance, it is essential for accurate total anti-EGFR activity assessment and metabolic ratio determination. A critical CYP3A4/3A5 probe for drug-drug interaction (DDI) studies and AOX1 inhibition research.

Molecular Formula C21H22ClN3O4
Molecular Weight 415.9 g/mol
CAS No. 183320-51-6
Cat. No. B1677509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethyl Erlotinib
CAS183320-51-6
SynonymsOSI420;  OSI-420;  OSI 420;  CP473420;  CP-473420;  CP 473420;  Desmethyl Erlotinib.
Molecular FormulaC21H22ClN3O4
Molecular Weight415.9 g/mol
Structural Identifiers
SMILESCOCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCO.Cl
InChIInChI=1S/C21H21N3O4.ClH/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(27-8-7-25)20(28-10-9-26-2)13-18(17)22-14-23-21;/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24);1H
InChIKeyBUOXOWNQZVIETJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Desmethyl Erlotinib (CAS 183320-51-6): Active Metabolite of Erlotinib for EGFR Kinase Inhibition


Desmethyl Erlotinib (OSI-420, CP-473420) is the major pharmacologically active O-demethylated metabolite of the EGFR tyrosine kinase inhibitor erlotinib [1]. It is formed in vivo primarily via hepatic CYP3A4/3A5-mediated metabolism [2], and exhibits potent, ATP-competitive inhibition of the epidermal growth factor receptor (EGFR) .

Desmethyl Erlotinib: Why In-Class EGFR Inhibitors and Simple Erlotinib Quantitation Fail to Capture Its Role


While erlotinib and other EGFR tyrosine kinase inhibitors share a common target, Desmethyl Erlotinib cannot be interchanged or ignored in pharmacological studies. As an active metabolite, it circulates at concentrations that are pharmacologically relevant but exhibits a distinct pharmacokinetic profile compared to the parent drug: its plasma clearance is over 5-fold higher, and its exposure (AUC) is only ~30% that of erlotinib . Furthermore, its formation is highly dependent on specific CYP3A4/3A5 activity, making it a critical biomarker for individual patient metabolism and potential drug-drug interactions [1]. Simply quantifying erlotinib alone provides an incomplete picture of total anti-EGFR activity and fails to account for inter-patient variability in drug exposure and response [2].

Quantitative Differentiation of Desmethyl Erlotinib (OSI-420) for Scientific Selection


Equipotent EGFR Inhibition but Divergent Systemic Exposure

Desmethyl Erlotinib (OSI-420) is equipotent to its parent compound, erlotinib, as an inhibitor of the EGFR tyrosine kinase. However, its systemic exposure and clearance differ dramatically, a key consideration for in vivo studies. In non-human primates, the plasma AUC for OSI-420 was 30% (range 12-59%) of that for erlotinib, while its clearance was more than 5-fold higher [1].

EGFR Inhibition Pharmacokinetics Active Metabolite

CSF Penetration Profile and CNS Target Engagement

The combined concentration of erlotinib and Desmethyl Erlotinib in the cerebrospinal fluid (CSF) is pharmacologically relevant for CNS tumors. Following intravenous erlotinib in non-human primates, the CSF AUC for OSI-420 was 1.5% of its plasma AUC. Importantly, the combined CSF concentrations of erlotinib and OSI-420 exceeded the reported IC50 (20 nM) for inhibition of EGFR tyrosine kinase activity in intact tumor cells [1].

Blood-Brain Barrier Cerebrospinal Fluid CNS Oncology

CYP3A4-Mediated Formation as a Dynamic Biomarker of Drug Exposure and Toxicity

The metabolic ratio of erlotinib to Desmethyl Erlotinib (OSI-420) serves as a quantitative in vivo biomarker of CYP3A4/3A5 activity and is linked to clinical outcomes. In a population PK study of 60 NSCLC patients, the erlotinib/OSI-420 metabolic ratio was significantly correlated with the CYP3A5*3 genotype [1]. A separate study found that a higher erlotinib/OSI-420 metabolic ratio, reflecting lower CYP activity, was significantly associated with more severe skin rash (p=0.023), longer progression-free survival (p=2.1x10^-4), and longer overall survival (p=5.8x10^-5) [2].

Pharmacogenomics Drug-Drug Interactions Therapeutic Drug Monitoring

Distinct In Vitro Inactivation Profile of Human Aldehyde Oxidase (AOX1)

Desmethyl Erlotinib exhibits a distinct potency for mechanism-based inactivation of human aldehyde oxidase (AOX1) compared to its parent. In a comparative study, the unbound inactivation potency (KI,u) was 4.41 μM for Desmethyl Erlotinib, compared to 1.52 μM for Erlotinib and 1.67 μM for didesmethyl Erlotinib [1].

Drug Metabolism Enzyme Inhibition Off-Target Effects

Sustained Tumor Tissue Retention Post-Treatment

The differential tissue retention profile between parent and metabolite is a key factor for researchers studying target engagement. In NSCLC patients receiving neoadjuvant erlotinib, both erlotinib and Desmethyl Erlotinib were detectable in lung tumor tissue. However, following the last dose, erlotinib was detectable in tumor tissue for up to 13 days, while Desmethyl Erlotinib was only detectable for up to 7 days [1].

Tissue Distribution Tumor Pharmacology LC-MS/MS

Equipotent EGFR Inhibition Confirmed in Intact Tumor Cells

The active metabolite Desmethyl Erlotinib is confirmed to be equipotent to its parent compound, erlotinib, in inhibiting the primary pharmacological target. Erlotinib is a potent EGFR tyrosine kinase inhibitor with an IC50 of 2 nM for human EGFR and 20 nM for EGFR autophosphorylation in tumor cells . Desmethyl Erlotinib is an active metabolite of erlotinib, and this inhibitory activity is preserved .

EGFR Tyrosine Kinase Cellular Assay Pharmacodynamics

Desmethyl Erlotinib: Key Research and Industrial Applications for the Active Metabolite


Therapeutic Drug Monitoring (TDM) and Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Erlotinib Therapy

Desmethyl Erlotinib is a critical analyte in any bioanalytical method designed to monitor erlotinib therapy. Its inclusion is essential for calculating the metabolic ratio, a key biomarker for predicting toxicity (e.g., skin rash) and efficacy [7]. This application is central to studies aiming for personalized dosing or investigating sources of PK variability, including pharmacogenomics (CYP3A5*3) and drug-drug interactions [6].

Investigating CYP3A4/3A5-Mediated Drug-Drug Interactions (DDIs)

As the primary active metabolite formed via CYP3A4/3A5, Desmethyl Erlotinib is the essential probe for quantifying the effect of CYP3A inhibitors (e.g., ritonavir, ketoconazole) or inducers (e.g., rifampin) on erlotinib metabolism [7]. Studies measuring changes in the erlotinib/OSI-420 ratio or the absolute concentrations of OSI-420 provide definitive evidence for the magnitude and clinical relevance of a DDI [6].

Bioanalytical Method Development and Validation for Preclinical and Clinical Studies

Due to its structural similarity to erlotinib, the development and validation of robust, selective LC-MS/MS methods for the simultaneous quantification of both analytes in complex matrices (plasma, CSF, tumor tissue) is a major application area [7]. The distinct PK profile of OSI-420 necessitates separate calibration and quality controls for accurate measurement [6].

Mechanistic Studies of AOX1-Mediated Metabolism and Inactivation

Desmethyl Erlotinib is a specific tool compound for investigating the differential inactivation of human aldehyde oxidase (AOX1) by erlotinib and its metabolites. Its distinct potency (KI,u of 4.41 µM) compared to erlotinib (1.52 µM) makes it essential for dissecting the mechanism of erlotinib-related AOX1 inhibition and predicting the impact on co-administered AOX1 substrate drugs [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desmethyl Erlotinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.